N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide is a chemical compound with the molecular formula C9H16N2O2S2 and a molecular weight of 248.37 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the sulfonamide group (SO2NH2) makes it a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of a sulfonyl chloride with an amine in the presence of a base such as pyridine to absorb the generated hydrochloric acid . For example: [ \text{RSO}_2\text{Cl} + \text{R}‘_2\text{NH} \rightarrow \text{RSO}_2\text{NR}’_2 + \text{HCl} ]
Industrial Production Methods
Industrial production methods for sulfonamides often involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these reactions .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with the formula CH3SO2NH2.
Sulfanilamide: A well-known sulfonamide antibiotic.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Uniqueness
N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide is unique due to the presence of the thiazole ring, which imparts specific chemical properties and biological activities. The isopropyl group on the thiazole ring can influence the compound’s solubility and reactivity, making it distinct from other sulfonamides .
Properties
Molecular Formula |
C9H16N2O2S2 |
---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
N-ethyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C9H16N2O2S2/c1-4-11-15(12,13)6-8-5-10-9(14-8)7(2)3/h5,7,11H,4,6H2,1-3H3 |
InChI Key |
TUECBFNTRADZCH-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)CC1=CN=C(S1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.